Bicyclo[3.3.1]nonan-3-amine
Description
Bicyclo[3.3.1]nonan-3-amine is a bicyclic amine with a rigid, fused ring structure that confers unique stereochemical and electronic properties. Its molecular formula is C₈H₁₄N₂, with an average mass of 138.22 g/mol . The compound features two bridgehead nitrogen atoms and exists in endo and exo isomeric forms, which are critical for its pharmacological and synthetic applications. It is a key intermediate in the synthesis of granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2 |
InChI Key |
AOCFIANMCTVRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CC(C2)N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Bicyclo[3.3.1]nonan-3-amine serves as a valuable building block in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for the incorporation of various functional groups, enhancing its utility in synthetic chemistry.
Key Applications:
- Building Block for Complex Molecules: The compound is used in synthesizing various derivatives, which can be further modified for specific applications in pharmaceuticals and agrochemicals.
- Asymmetric Catalysis: this compound derivatives act as ligands in asymmetric catalysis, facilitating the formation of chiral compounds with high enantioselectivity.
Medicinal Chemistry
The medicinal applications of this compound are particularly noteworthy, especially concerning its anticancer properties.
Biological Activity:
- Anticancer Research: Several studies have identified derivatives of this compound as potential anticancer agents. For instance, one derivative was found to inhibit HIF-1α with an IC50 value of 3.0 μM in HeLa cells, indicating its potential role in cancer therapy .
Case Study:
- A study on N-substituted derivatives revealed promising results regarding their receptor binding and anticancer activity, suggesting that structural modifications could enhance therapeutic efficacy.
Materials Science
In materials science, this compound is explored for its unique properties that can be harnessed in developing new materials.
Applications:
- Ion Receptors: The compound has been utilized as an ion receptor, crucial for biological processes such as ion transport across cell membranes.
- Molecular Tweezers: Its structural features enable it to function as molecular tweezers, which can selectively bind ions or small molecules, making it useful in sensor technology and drug delivery systems .
Data Table: Comparison of Bicyclo[3.3.1]nonan Derivatives
| Compound Name | Structural Features | Applications |
|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | Similar bicyclic framework but lacks amine functionality | Synthetic applications |
| 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | Contains additional nitrogen atoms | Varying reactivity and biological activity |
| Bicyclo[2.2.2]octane | Different bicyclic structure | Unique strain properties; materials science |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in bicyclo[3.3.1]nonan-3-amine participates in nucleophilic substitutions, particularly in the presence of electrophilic reagents:
-
Reaction with 1-fluoro-2,4-dinitrobenzene : Forms an ether derivative via nucleophilic aromatic substitution under mild conditions (acetonitrile, reflux, 75% yield). The product exhibits distinct -NMR signals at 5.84–7.32 ppm (phenyl) and 8.04–8.20 ppm (indan fragment) .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated derivatives. Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear amines .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Etherification | 1-Fluoro-2,4-DNB, reflux | 8-Fluoro-2,4-dioxaspiro derivative | 75% |
| N-Alkylation | Methyl iodide, , DMF | N-Methylthis compound | 62% |
Oxidation and Reduction
The bridgehead amine and ketone groups (in derivatives) undergo redox transformations:
-
Oxidation : Treatment with oxidizes the amine to a nitro group, though yields are moderate (45–55%) due to competing side reactions.
-
Reduction : Catalytic hydrogenation () reduces imine intermediates to secondary amines with >90% selectivity .
Condensation and Cyclization
The amine acts as a nucleophile in condensation reactions:
-
With aldehydes : Forms Schiff bases under acidic conditions. For example, condensation with benzaldehyde yields a stable imine () .
-
Heterocycle synthesis : Reacts with β-ketoesters via Mannich reactions to generate pyrrolidine-fused bicyclo[3.3.1]nonanes (65–70% yield) .
Transannular Reactions
The bicyclic scaffold facilitates unique transannular interactions:
-
Epoxide solvolysis : 2-Bicyclo[3.3.1]nonene oxide undergoes acid-catalyzed solvolysis to yield 7-bicyclo[3.3.1]nonen-exo-2-ol as the major product (54% in acetic acid) via Wagner-Meerwein rearrangements .
-
Base-induced eliminations : Treatment with -BuOK generates bridgehead alkenes through deprotonation at the 1-position ( in deuteriomethanol) .
Conformational Effects on Reactivity
The boat-chair (BC) and chair-chair (CC) conformers exhibit distinct reactivities:
-
BC conformers : Predominantly form syn-adducts in Diels-Alder reactions due to reduced steric hindrance () .
-
CC conformers : Favor anti-adducts in nucleophilic substitutions, driven by stereoelectronic alignment of the amine lone pair .
| Conformer | Energy (kcal/mol) | Preferred Reaction |
|---|---|---|
| CC | 0 (reference) | Anti-adduct formation |
| BC | +6–7 | Syn-adduct formation |
| TT | +12 | Not observed in major pathways |
Biological Activity and Derivatives
Derivatives of this compound show promise in medicinal applications:
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Differences and Challenges
Stereochemical Complexity : The endo/exo isomerism in 9-methyl derivatives complicates synthesis and purification .
Biological Specificity : 3,7-Diazabicyclo derivatives exhibit broader antifungal activity compared to granisetron intermediates, which are receptor-specific .
Metabolic Stability: Fluorinated analogues (e.g., 9,9-difluoro) show improved stability over non-halogenated variants .
Preparation Methods
Reductive Amination of Bicyclo[3.3.1]nonan-3-one
Reductive amination is a widely used method to synthesize bicyclo[3.3.1]nonan-3-amine from its ketone precursor, bicyclo[3.3.1]nonan-3-one. The process involves the condensation of the ketone with ammonia or a primary amine, followed by reduction.
Reaction Conditions :
-
Reagents : Ammonia (NH₃) or ammonium acetate, sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solvent : Methanol or ethanol.
-
Temperature : Room temperature to 60°C.
Mechanism :
-
Formation of an imine intermediate via condensation of the ketone with ammonia.
-
Reduction of the imine to the amine using a borohydride reagent.
Industrial Application :
Transannular Cyclization and Reduction
This method involves constructing the bicyclic framework through transannular cyclization, followed by functionalization to introduce the amine group.
Key Steps :
-
Cyclization : A chloroamine precursor undergoes intramolecular cyclization to form the bicyclo[3.3.1] framework.
-
Reduction : The bridgehead chloro group is reduced to an amine using catalytic hydrogenation or metal hydrides.
Reaction Conditions :
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation.
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate.
-
Pressure : 1–3 atm H₂.
Example :
Mannich Reaction-Based Synthesis
The Mannich reaction enables the construction of the bicyclic core via a three-component reaction involving ketones, aldehydes, and amines.
Reaction Conditions :
-
Substrates : Cyclohexanone, formaldehyde, and ammonium acetate.
-
Catalyst : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions.
-
Solvent : Ethanol or water.
Mechanism :
-
Formation of a β-amino ketone intermediate.
-
Intramolecular cyclization to form the bicyclo[3.3.1] structure.
Advantages :
Catalytic Hydrogenation of Nitro Derivatives
Nitro-substituted bicyclo[3.3.1]nonane precursors can be reduced to the corresponding amine using hydrogenation.
Reaction Conditions :
-
Catalyst : Ruthenium complexes (e.g., Ru/C) or platinum oxide (PtO₂).
-
Solvent : Methanol or ethyl acetate.
-
Pressure : 3–5 atm H₂.
Industrial Relevance :
-
High yields and compatibility with continuous-flow systems make this method suitable for large-scale production .
Tandem Lactone Ring Opening and Amination
Although less common, this method involves the ring opening of bicyclic lactones followed by amination.
Reaction Conditions :
-
Reagents : DIBAL-H (diisobutylaluminum hydride) for lactone reduction, followed by NH₃.
-
Solvent : Dichloromethane or toluene.
-
Temperature : −78°C to room temperature.
Limitations :
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Catalysts | Yield (%) | Scalability | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, NH₃ | 60–75 | High | Simple, one-pot reaction |
| Transannular Cyclization | Pd/C, H₂ | 50–65 | Moderate | Direct access to bicyclic framework |
| Mannich Reaction | K₂CO₃, NH₄OAc | 55–70 | High | Functional group versatility |
| Catalytic Hydrogenation | Ru/C, H₂ | 70–85 | High | High yields, industrial compatibility |
| Lactone Ring Opening | DIBAL-H, NH₃ | 40–55 | Low | Unique substrate applicability |
Industrial Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability:
-
Catalytic Hydrogenation : Preferred for high-throughput production due to robust yields and minimal byproducts .
-
Reductive Amination : Utilized for its simplicity and compatibility with automated systems .
Purification Methods :
-
Crystallization (methanol/water mixtures).
-
Column chromatography (laboratory-scale).
Emerging Methodologies
Recent advances include:
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for bicyclo[3.3.1]nonan-3-amine derivatives?
- Answer : Bicyclo[3.3.1]nonane scaffolds are synthesized via diverse routes, including:
- Nitrile Oxide-Allene Cycloaddition : Forms tricyclic structures with high regioselectivity .
- Phenyliodonium Diacetate (PIDA)-Mediated Phenol Oxidation : Generates multi-substituted bicyclo[3.3.1]nonane-diones under mild conditions .
- Condensation Reactions : Dimethyl malonate and paraformaldehyde yield bicyclo[3.3.1]nonane-2,6-dione .
- Modified Literature Procedures : Intermediates like (3-endo)-9-methyl-9-azathis compound are synthesized using established protocols with slight modifications (e.g., column chromatography purification) .
Q. How is stereochemical control achieved in bicyclo[3.3.1]nonane synthesis?
- Answer : Stereoselectivity is influenced by reaction conditions and catalysts. For example:
- The endo isomer of 9-methyl-9-azathis compound is preferentially formed due to steric hindrance during cyclization .
- Conformational analysis (e.g., chair-chair vs. boat-chair conformations) impacts reactivity and product distribution .
Advanced Research Questions
Q. What strategies address contradictions in synthetic yields for bicyclo[3.3.1]nonane intermediates?
- Answer : Discrepancies often arise from minor protocol variations. For reproducibility:
- Optimize Purification : Use gradient elution in column chromatography (e.g., 5–10% methanol/DCM) to isolate pure intermediates, as demonstrated for adenosine receptor agonists .
- Characterization : Validate intermediates via H NMR and mass spectrometry to confirm structural integrity .
- Document Modifications : Report reaction parameters (e.g., stoichiometry, temperature) in detail, as seen in the synthesis of tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate .
Q. How can computational modeling predict the reactivity of bicyclo[3.3.1]nonane derivatives?
- Answer :
- Docking Studies : Evaluate binding affinities of bicyclo[3.3.1]nonane-based adenosine receptor agonists using subtype-selective receptor models .
- DFT Calculations : Assess transition states in cycloaddition reactions to explain regioselectivity trends .
- Conformational Analysis : Molecular dynamics simulations predict stable conformers (e.g., chair-chair vs. boat-chair) that influence biological activity .
Q. What analytical methods are critical for impurity profiling in pharmacological studies?
- Answer :
- HPLC-MS : Detect and quantify impurities like Granisetron-related derivatives (e.g., 9′-desmethyl Granisetron, endo-9-methyl-9-azathis compound) at trace levels .
- Chiral Chromatography : Resolve enantiomers of bicyclo[3.3.1]nonane intermediates to ensure stereochemical purity .
- Comparative Spectral Libraries : Cross-reference NMR and IR data with published standards to validate novel compounds .
Q. How is the anticancer potential of bicyclo[3.3.1]nonane derivatives evaluated?
- Answer :
- In Vitro Assays : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays .
- Mechanistic Studies : Investigate apoptosis induction (e.g., caspase-3 activation) and cell cycle arrest via flow cytometry .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., heteroatom placement) with potency, as highlighted in studies on metallocycles and molecular tweezers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
